molecular formula C26H31N3O4 B447845 (E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE

(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE

Cat. No.: B447845
M. Wt: 449.5g/mol
InChI Key: QNPMMGIKKSPCBU-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines an adamantyl group, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. The final step often involves a condensation reaction between these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts for specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE is unique due to its combination of an adamantyl group, a pyrazole ring, and a propenone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-en-1-one

InChI

InChI=1S/C26H31N3O4/c1-16-25(29(31)32)17(2)28(27-16)15-22-11-18(4-6-23(22)33-3)5-7-24(30)26-12-19-8-20(13-26)10-21(9-19)14-26/h4-7,11,19-21H,8-10,12-15H2,1-3H3/b7-5+

InChI Key

QNPMMGIKKSPCBU-FNORWQNLSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)C34CC5CC(C3)CC(C5)C4)OC)C)[N+](=O)[O-]

SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)C34CC5CC(C3)CC(C5)C4)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)C34CC5CC(C3)CC(C5)C4)OC)C)[N+](=O)[O-]

Origin of Product

United States

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